molecular formula C9H10ClNO3S B8652780 2-(((4-Chlorophenyl)methyl)sulfinyl)-N-hydroxyacetamide CAS No. 65050-89-7

2-(((4-Chlorophenyl)methyl)sulfinyl)-N-hydroxyacetamide

Cat. No.: B8652780
CAS No.: 65050-89-7
M. Wt: 247.70 g/mol
InChI Key: PXGAWKXQCYIIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4-Chlorophenyl)methyl)sulfinyl)-N-hydroxyacetamide is a useful research compound. Its molecular formula is C9H10ClNO3S and its molecular weight is 247.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

65050-89-7

Molecular Formula

C9H10ClNO3S

Molecular Weight

247.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfinyl]-N-hydroxyacetamide

InChI

InChI=1S/C9H10ClNO3S/c10-8-3-1-7(2-4-8)5-15(14)6-9(12)11-13/h1-4,13H,5-6H2,(H,11,12)

InChI Key

PXGAWKXQCYIIOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)CC(=O)NO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

31.7 g (0.091 mol) of p-chlorobenzylmercaptoacetohydroxamic acid are mixed with 100 ml of anhydrous acetic acid and 9.1 ml of hydrogen peroxide of 110 volumes strength are added. The temperature, which is 20° C. at the start, rises and solution of the precipitate formed is also observed. The temperature is maintained at 50° C. and after several minutes it is found that the sulphinyl derivative sets solid. 50 ml of acetic acid are now added and the temperature is kept at 50° C. for 1 hour whilst stirring vigorously. The mixture is cooled and the p-chlorobenzylsulphinyl-acetohydroxamic acid is filtered off. This acid is recrystallised from acetic acid and filtered off, the precipitate is washed with water and with ethanol, and dried, and 31.9 g of CRL 40,411 are collected. Yield 85%; instantaneous melting point 210° C. (with decomposition).
Name
p-chlorobenzylmercaptoacetohydroxamic acid
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
110
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulphinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.